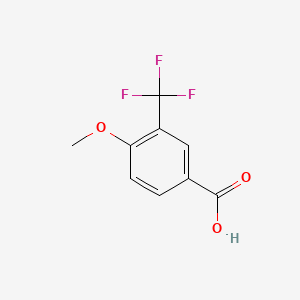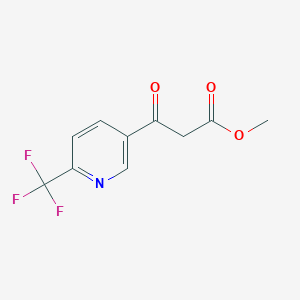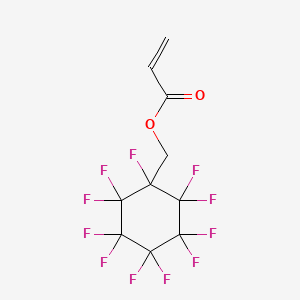![molecular formula C10H8F3N5 B1362341 2,4-Diamino-6-[3-(Trifluormethyl)phenyl]-1,3,5-Triazin CAS No. 30508-78-2](/img/structure/B1362341.png)
2,4-Diamino-6-[3-(Trifluormethyl)phenyl]-1,3,5-Triazin
Übersicht
Beschreibung
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound with the empirical formula C10H8F3N5 . It is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is characterized by a triazine ring substituted with a phenyl group and three nitrogen atoms . The compound crystallizes in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.20 . It is a solid with a melting point of 207-211 °C and a boiling point of 333-334 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antitumor-Eigenschaften
Diese Verbindung wurde auf ihre potenziellen Antitumor-Eigenschaften untersucht. Derivate von 1,3,5-Triazinen, die die Trifluormethylphenyl-Gruppe enthalten, haben Aktivität gegen bestimmte Krebsarten gezeigt, wie z. B. Lungen-, Brust- und Eierstockkrebs . Die strukturelle Ähnlichkeit deutet darauf hin, dass 2,4-Diamino-6-[3-(Trifluormethyl)phenyl]-1,3,5-Triazin ein Kandidat für weitere Untersuchungen in der Entwicklung von Antitumor-Medikamenten sein könnte.
Landwirtschaftliche Chemie: Entwicklung von Herbiziden
Die Triazin-Klasse von Verbindungen ist bekannt für ihre Anwendung in Herbiziden. Die Trifluormethylphenyl-Gruppe könnte die herbizide Aktivität von Triazin-basierten Verbindungen möglicherweise verbessern, wodurch sie zu einem wertvollen Bestandteil bei der Entwicklung neuer Herbizide wird .
Materialwissenschaften: Polymer-Photostabilisatoren
Triazin-Verbindungen werden als Photostabilisatoren in Polymeren verwendet. Die Einarbeitung der Trifluormethylphenyl-Gruppe in Triazin-basierte Photostabilisatoren könnte ihre Effizienz beim Schutz von Polymeren vor UV-Abbau verbessern .
Biochemie: Aromatase-Inhibitorische Aktivität
Einige 1,3,5-Triazine zeigen eine signifikante Aromatase-Inhibitorische Aktivität, die für die Behandlung von hormonabhängigen Krebsarten entscheidend ist. Die spezifische Struktur von this compound könnte einen neuen Weg für die Entwicklung von Aromatase-Inhibitoren bieten .
Chemische Synthese: Heterocyclische Bausteine
Als heterocyclische Verbindung mit mehreren reaktiven Stellen dient dieses Triazin-Derivat als vielseitiger Baustein in der chemischen Synthese. Es kann verschiedene Reaktionen eingehen, um komplexe Moleküle mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft zu bilden .
Analytische Chemie: Chemosensoren
Die Struktur der Verbindung ermöglicht die Synthese von fluoreszierenden photoinduzierten Elektronentransfer (PET)-Chemosensoren. Diese Sensoren werden zum Nachweis von Ionen oder Molekülen verwendet, was für die Umweltüberwachung und Diagnostik unerlässlich ist .
Mikrobiologie: Siderophor-vermittelte Medikamentenentwicklung
Das Triazin-Gerüst wird für seine Verwendung in Siderophor-vermittelten Medikamenten untersucht, die so konzipiert sind, dass sie die Eisenaufnahmemechanismen von Bakterien untergraben, was eine vielversprechende Strategie für die Entwicklung von Antibiotika darstellt .
Neurowissenschaften: Corticotropin-Releasing Factor 1 Rezeptor-Antagonisten
Verbindungen mit einem 1,3,5-Triazin-Kern haben eine starke Aktivität als Corticotropin-Releasing Factor 1 Rezeptor-Antagonisten gezeigt. Diese Aktivität ist relevant bei der Untersuchung von stressbedingten Erkrankungen und könnte zu neuen Behandlungen für Erkrankungen wie Depression und Angstzustände führen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine . These factors can include pH, temperature, and the presence of other molecules. Understanding these influences is crucial for optimizing the use of this compound.
Biochemische Analyse
Biochemical Properties
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s trifluoromethyl group enhances its binding affinity to specific proteins, leading to altered protein function and enzyme activity .
Cellular Effects
The effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes .
Metabolic Pathways
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is critical for its biochemical activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
The subcellular localization of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell determines its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIFDDZCSSDQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381973 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30508-78-2 | |
| Record name | 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)



